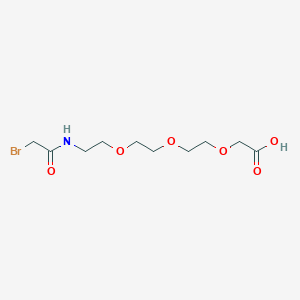
Bromoacétamide-PEG3-C1-acide
Vue d'ensemble
Description
(2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid: is a compound with the molecular formula C10H18BrNO6 and a molecular weight of 328.16 g/mol . It is a PEG-based compound that contains a bromoacetyl group, making it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions .
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Drug Development: The compound is used in the development of drugs and therapeutic agents due to its ability to form stable conjugates with various biomolecules.
Industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid typically involves the reaction of 2-bromoacetyl chloride with triethylene glycol in the presence of a base such as triethylamine . The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of triethylene glycol react with the bromoacetyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The bromoacetyl group in (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Major Products:
Mécanisme D'action
The mechanism of action of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid involves its ability to form covalent bonds with nucleophilic groups in target molecules . The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles, leading to the formation of stable conjugates . This property makes it useful in the synthesis of PROTACs and other bioactive compounds .
Comparaison Avec Des Composés Similaires
(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid: This compound is similar in structure but contains an amino group instead of a bromoacetyl group.
(2-(2-(2-Butoxyethoxy)ethoxy)ethyl acetate: This compound is another PEG-based derivative but with different functional groups.
Uniqueness: The presence of the bromoacetyl group in (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid makes it unique compared to other PEG-based compounds. This functional group imparts high reactivity and versatility in chemical synthesis, making it a valuable intermediate in the development of bioactive molecules and drug delivery systems .
Propriétés
IUPAC Name |
2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSICXMSXKITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169595 | |
| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173323-22-3 | |
| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid in the context of the research?
A1: (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, alongside two other compounds, was synthesized and studied for its potential use as a heterobifunctional cross-linking reagent. [] Specifically, the researchers aimed to use this compound to conjugate peptides to liposomes. This conjugation is a crucial step in developing liposomal constructs for immunization purposes, such as in synthetic vaccination formulations. []
Q2: How does the structure of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid contribute to its function?
A2: The compound features a hydrophilic polyoxyethylene chain, which acts as a spacer arm. [] This spacer arm is believed to offer two key advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



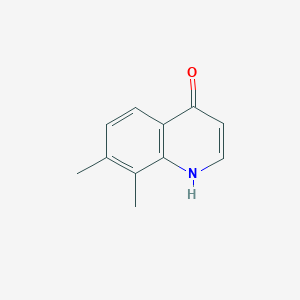

![(S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine](/img/structure/B61724.png)
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)

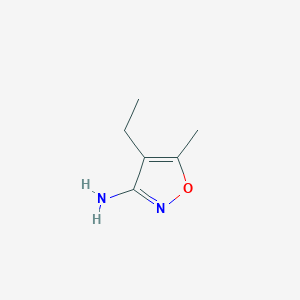
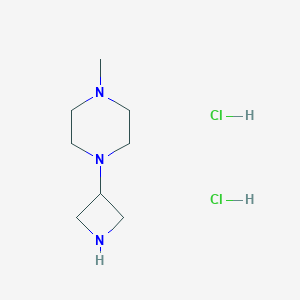
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
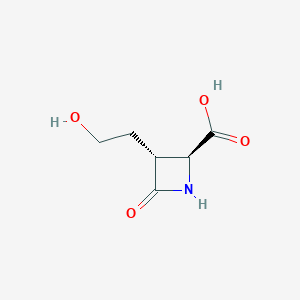
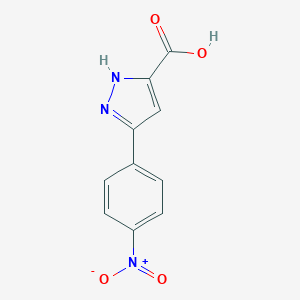
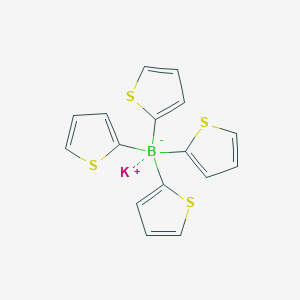
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)

